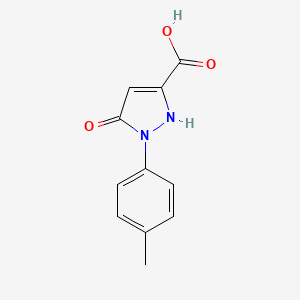

1-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Description

1-(4-Methylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a 4-methylphenyl substituent at position 1, a ketone group at position 5, and a carboxylic acid group at position 3 of the heterocyclic ring. The methyl group on the phenyl ring contributes to steric and electronic effects, influencing solubility, crystallinity, and reactivity .

Properties

IUPAC Name |

2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)13-10(14)6-9(12-13)11(15)16/h2-6,12H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTYFQPJMSJTOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211627-27-8 | |

| Record name | 1-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-diketones. One common method is the reaction of 4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions, followed by hydrolysis to yield the desired carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, often requiring catalysts or specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is C₁₁H₁₀N₂O₃, with a molecular weight of approximately 218.21 g/mol. The compound's structure facilitates various chemical reactions, making it a versatile candidate for further research in drug development and synthetic chemistry .

Potential Therapeutic Applications

- Anti-inflammatory and Analgesic Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic effects. The presence of the carboxylic acid group allows for interactions with biological macromolecules, potentially influencing enzyme activity and receptor binding .

- Antioxidant Activity : Similar compounds have been evaluated for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. The structural characteristics of this compound may enhance its efficacy as an antioxidant .

- Inhibition of Lipoxygenase : Research indicates that derivatives of pyrazole compounds can inhibit lipoxygenase enzymes, which are involved in inflammatory processes. The interaction studies for this compound could provide insights into its role as a potential lipoxygenase inhibitor .

Case Study 1: Anti-inflammatory Research

A study investigated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition of inflammatory markers in vitro, suggesting its potential as a therapeutic agent in treating inflammatory diseases .

Case Study 2: Antioxidant Activity Evaluation

In another study focusing on antioxidant properties, compounds structurally related to this compound were synthesized and tested for their ability to scavenge free radicals. The findings demonstrated that certain derivatives exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Methylphenyl)-3-methyl-5-pyrazolone | Lacks carboxylic acid group | Different substitution pattern on aromatic ring |

| 3,5-Dimethylpyrazole | Lacks ketone and carboxylic acid groups | Simpler structure without additional functionalities |

| 1-(3-Chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole | Contains a chlorophenyl group | Different halogen substitution affecting reactivity |

The distinct combination of functional groups in this compound imparts unique chemical reactivity and biological activity that differentiates it from related compounds .

Mechanism of Action

The mechanism by which 1-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. In cancer research, it may act by interfering with cell signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Chlorophenyl Derivatives

- 1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (C₁₀H₇ClN₂O₃):

- The 4-chlorophenyl group introduces strong electron-withdrawing effects, enhancing electrophilicity at the pyrazole ring compared to the methyl-substituted analog. This increases reactivity in nucleophilic substitution reactions. The molecular weight (242.63 g/mol) is lower than methylphenyl derivatives due to the absence of a hydroxyethyl group .

- 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (C₁₂H₁₁ClN₂O₄):

Ortho-Substituted Phenyl Derivatives

- This alters crystal packing, as seen in related compounds where weak C–H⋯Cl interactions dominate .

- 1-(2-Chloro-6-methyl-4-sulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (C₁₁H₉ClN₂O₆S):

Functional Group Modifications

Amino and Nitro Derivatives

- 1-(3-Aminophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid (C₁₀H₉N₃O₃): The 3-aminophenyl group enables hydrogen bonding and participation in diazotization reactions. This derivative may exhibit enhanced binding to biological targets compared to methylphenyl analogs .

- However, nitro groups are associated with toxicity concerns .

Physicochemical and Structural Properties

Crystallographic and Packing Behavior

highlights that halogen substituents (Cl, Br) in similar imidazole-imines influence crystal packing via C–H⋯X (X = halogen) and π–π interactions. For the target compound, the methyl group’s weaker electron-withdrawing nature and steric bulk may lead to less directional packing forces, resulting in polymorphic variability compared to chlorophenyl analogs .

Commercial Availability and Stability

The target compound is listed as discontinued in , suggesting challenges in synthesis or stability. In contrast, chlorophenyl and sulfophenyl derivatives remain available, possibly due to broader applications or easier synthetic routes .

Biological Activity

1-(4-Methylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid, also known by its IUPAC name 2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer, anti-inflammatory, and antibacterial properties.

Chemical Profile

- Molecular Formula : C₁₁H₁₀N₂O₃

- Molecular Weight : 218.21 g/mol

- SMILES : CC1=CC=C(C=C1)N2C(=O)C=C(N2)C(=O)O

- CAS Number : 1211627-27-8

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer treatment. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Key Findings :

- Cell Line Studies : In vitro studies demonstrated that this compound could induce apoptosis in breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The apoptosis-inducing activity was confirmed through enhanced caspase-3 activity at concentrations as low as 1.0 µM .

- Mechanism of Action : The compound appears to act as a microtubule-destabilizing agent, which is crucial for cancer cell division. At a concentration of 20 µM, it inhibited microtubule assembly by approximately 40% .

- Clinical Relevance : Similar compounds in the pyrazole class have been successfully used in clinical settings for treating various cancers, indicating a potential pathway for future therapeutic applications .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been investigated. The compound has been shown to modulate inflammatory pathways effectively.

Research Insights :

- Inhibition of NF-kB Pathway : Studies indicated that compounds similar to this compound can inhibit LPS-induced NF-kB activation, which is a critical mediator in inflammatory responses .

- Dosing Effects : The dose-dependent inhibition of inflammatory markers was observed, with effective concentrations below 50 µM demonstrating significant reductions in inflammatory cytokines .

Antibacterial Activity

Emerging research suggests that this pyrazole derivative may possess antibacterial properties as well.

Evidence of Efficacy :

- Broad-Spectrum Activity : Preliminary tests have shown that related compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

- Mechanistic Insights : The exact mechanism remains under investigation; however, structural similarities to known antibacterial agents suggest potential pathways for disrupting bacterial cell function .

Summary of Biological Activities

| Activity Type | Observed Effects | Effective Concentration |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | 1.0 µM (caspase activation) |

| Inhibits microtubule assembly | 20 µM (40% inhibition) | |

| Anti-inflammatory | Inhibits NF-kB activation | <50 µM |

| Antibacterial | Active against various bacterial strains | TBD |

Case Studies and Research Findings

Several case studies involving pyrazole derivatives have reinforced the biological significance of this class of compounds:

- Study on Breast Cancer Cells : A study evaluated the effects of various pyrazole derivatives on MDA-MB-231 cells, noting significant morphological changes and increased apoptosis markers at specific concentrations .

- Inflammation Model Studies : Research involving LPS-stimulated macrophages demonstrated that pyrazole derivatives could significantly reduce pro-inflammatory cytokine production, suggesting therapeutic potential in inflammatory diseases .

- Antibacterial Testing : A recent screening of related pyrazole compounds indicated promising antibacterial activity against Staphylococcus aureus and Escherichia coli, warranting further exploration into their mechanisms and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.